molecular formula C11H14ClN3O2 B7898033 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid

Cat. No.: B7898033
M. Wt: 255.70 g/mol
InChI Key: IOGSPTLIHVHGGU-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid is a chemical compound with a molecular formula of C11H14ClN3O2. This compound is of interest due to its unique structure, which includes a pyrimidine ring substituted with a chlorine and a methyl group, and a piperidine ring with a carboxylic acid functional group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

    Substitution reactions: Introduction of the chlorine and methyl groups onto the pyrimidine ring.

    Formation of the piperidine ring: This involves cyclization reactions using suitable amine precursors.

    Introduction of the carboxylic acid group: This can be done through carboxylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the piperidine ring.

    1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylamine hydrochloride: This compound has an amine group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is C11H14ClN3OC_{11}H_{14}ClN_3O and its molecular weight is approximately 255.70 g/mol.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. A review highlighted that related pyrimidine derivatives demonstrated significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation . The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib, indicating a strong potential for therapeutic use in inflammatory conditions.

3. Antibacterial Properties

Pyrimidine derivatives have also shown antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or function, though specific studies on the antibacterial efficacy of this compound are yet to be fully elucidated.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes and receptors. For example, the inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators . Additionally, the compound may modulate signaling pathways relevant to viral replication and inflammation.

Research Findings

Several studies have explored the structure-activity relationships (SAR) of pyrimidine derivatives:

Compound Biological Activity IC50/EC50 Reference
Compound ACOX-2 Inhibition0.04 μmol
Compound BAntiviral ActivityNot specified
Compound CAntibacterial ActivityNot specified

These findings suggest that modifications to the core structure can enhance or diminish biological activity, highlighting the importance of SAR studies in drug development.

Case Studies

In a notable study, pyrimidine derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory agent .

Another study focused on the antiviral potential of similar compounds against tobacco mosaic virus, demonstrating significant inhibition at concentrations lower than those required for commercial antiviral agents . This underscores the potential utility of this compound in developing new antiviral therapies.

Properties

IUPAC Name

1-(4-chloro-5-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-7-5-13-11(14-9(7)12)15-4-2-3-8(6-15)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGSPTLIHVHGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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